Epoprostenol sodium, United States PharmacopeiaReference Standard
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Epoprostenol sodium, also known as prostaglandin I2 sodium salt, is a synthetic analog of prostacyclin. It is a potent vasodilator and inhibitor of platelet aggregation. This compound is primarily used in the treatment of pulmonary arterial hypertension and is recognized for its ability to improve hemodynamics in patients .
Preparation Methods
Synthetic Routes and Reaction Conditions: Epoprostenol sodium is synthesized through a multi-step process involving the cyclization of prostaglandin precursors. The synthesis typically starts with the preparation of a prostaglandin intermediate, which undergoes a series of reactions including oxidation, reduction, and esterification to form the final product. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods: Industrial production of epoprostenol sodium involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the compound through crystallization and chromatography techniques to meet the standards set by the United States Pharmacopeia .
Chemical Reactions Analysis
Types of Reactions: Epoprostenol sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Conditions for substitution reactions often involve the use of halogenating agents and catalysts.
Major Products Formed: The major products formed from these reactions include various epoprostenol derivatives, which can have different pharmacological properties and applications .
Scientific Research Applications
Epoprostenol sodium has a wide range of scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for the calibration of instruments and validation of methods.
Biology: Studied for its effects on cellular signaling pathways and its role in vascular biology.
Medicine: Extensively used in clinical research for the treatment of pulmonary arterial hypertension and other cardiovascular diseases.
Industry: Employed in the pharmaceutical industry for the development of new drugs and therapeutic agents.
Mechanism of Action
Epoprostenol sodium exerts its effects by binding to prostacyclin receptors on the surface of endothelial cells and platelets. This binding activates adenylate cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. Elevated cAMP levels result in vasodilation and inhibition of platelet aggregation. The molecular targets involved include the prostacyclin receptor and downstream signaling pathways .
Comparison with Similar Compounds
Treprostinil: Another prostacyclin analog used for similar therapeutic purposes.
Iloprost: A synthetic analog with a longer half-life compared to epoprostenol.
Prostaglandin E1: Used for its vasodilatory effects but has different receptor targets.
Uniqueness: Epoprostenol sodium is unique due to its rapid onset of action and short half-life, making it suitable for acute management of pulmonary arterial hypertension. Its specific binding to prostacyclin receptors and the resulting potent vasodilatory effects distinguish it from other similar compounds .
Properties
Molecular Formula |
C20H31NaO5 |
---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
sodium;(5E)-5-[(3aS,4R,5R,6aS)-5-hydroxy-4-[(E,3S)-3-hydroxyoct-1-enyl]-4,5,6,6a-tetrahydro-3aH-cyclopenta[b]furan-3-ylidene]pentanoate |
InChI |
InChI=1S/C20H32O5.Na/c1-2-3-4-8-15(21)10-11-16-17(22)12-18-20(16)14(13-25-18)7-5-6-9-19(23)24;/h7,10-11,15-18,20-22H,2-6,8-9,12-13H2,1H3,(H,23,24);/q;+1/p-1/b11-10+,14-7-;/t15-,16-,17+,18-,20+;/m0./s1 |
InChI Key |
OURCVRVJQMLUNA-QFDVFERUSA-M |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]2[C@@H]1/C(=C\CCCC(=O)[O-])/CO2)O)O.[Na+] |
Canonical SMILES |
CCCCCC(C=CC1C(CC2C1C(=CCCCC(=O)[O-])CO2)O)O.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.